molecular formula C12H8O5 B1299163 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid CAS No. 436088-45-8

4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid

Cat. No. B1299163
CAS RN: 436088-45-8
M. Wt: 232.19 g/mol
InChI Key: BKNVVYRQMKQLFC-UHFFFAOYSA-N
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Description

4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid is a compound that can be associated with the broader class of furan and benzofuran derivatives. These compounds are of significant interest due to their potential biological activities and their use in various chemical synthesis processes. The compound is related to the derivatives of 4-hydroxy-5-formylbenzoic acid, which have been shown to possess antimicrobial activity against a range of bacteria and fungi .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through several methods. One such method involves the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids, which yields 4-halo-5-hydroxyfuran-2(5H)-ones . Although the specific synthesis of 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the electrochemical aryl radical generation followed by cyclization and carboxylation could be a viable pathway for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their chemical properties and biological activities. The structure of 4-halo-5-hydroxyfuran-2(5H)-ones, which are structurally related to the compound of interest, has been established through X-ray single-crystal diffraction studies . These structural analyses are essential for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including rearrangements and ring-opening reactions. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged into benzofuran derivatives through treatment with ethanolic HCl, demonstrating the reactivity of the furan ring . The formation of anils from 2-formyl-3-hydroxybenzofuran also indicates the potential for tautomeric shifts and the formation of ketoamine structures . These reactions are indicative of the versatile chemistry that compounds like 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. While the specific properties of 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid are not provided, related compounds such as 4-hydroxy-5-formylbenzoic acid derivatives have been characterized and shown to possess inhibitory activity against Gram-positive bacteria and fungi . The antimicrobial activity suggests that these compounds could have significant solubility and stability characteristics that allow them to interact effectively with biological membranes and enzymes.

Scientific Research Applications

Synthesis and Evaluation in Medical Applications

4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid and its analogs have been synthesized and evaluated for various medical applications. For instance, compounds related to this chemical have been synthesized for the treatment of inflammatory bowel diseases, such as ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013). These compounds have shown promising results, suggesting potential for new treatments.

Role in Plant Growth and Development

Compounds structurally similar to 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid have been isolated from plants and studied for their impact on plant growth. For example, derivatives of hydroxybenzoic acid have been identified as germination inhibitory constituents in certain plants, affecting the growth of other species (Oh et al., 2002).

Applications in Materials Science

This compound and its derivatives have applications in materials science, particularly in the synthesis of metal complexes and luminescent materials. Research has shown the utility of hydroxybenzoic acid derivatives in synthesizing mononuclear and tetranuclear compounds with potential applications in photoluminescence and magnetism (Yadav et al., 2015).

Chemical Synthesis and Characterization

The compound has been used in the synthesis and characterization of novel chemical entities. Studies have focused on its role in forming formazans, azo compounds, and other complex molecules, which are relevant in various chemical applications, including dyes and pigments (Gök & Şentürk, 1991).

Bioorthogonal Chemistry

In bioorthogonal chemistry, derivatives of hydroxybenzoic acid have been used to develop reactions suitable for protein conjugation under physiologically compatible conditions. This highlights its potential in biological labeling and molecular biology research (Dilek, Lei, Mukherjee, & Bane, 2015).

Safety and Hazards

The safety information for “4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid” includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid” could involve further exploration of its potential applications in the synthesis of stable dye-sensitized solar cells . It may also be beneficial to investigate its potential as a therapeutic agent given its ability to inhibit HDAC and subsequently inhibit cancer cell growth .

properties

IUPAC Name

4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c13-6-8-2-4-11(17-8)7-1-3-9(12(15)16)10(14)5-7/h1-6,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNVVYRQMKQLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid

CAS RN

436088-45-8
Record name 4-(5-Formyl-2-furanyl)-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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